![molecular formula C15H19N3O2 B2840735 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide CAS No. 1798517-06-2](/img/structure/B2840735.png)
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : Novel compounds with pyrazoline derivatives, similar in structure to the compound of interest, were synthesized, showing the potential for creating diverse molecules for various applications (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).
- Crystal Structure : The crystal structure of related compounds has been analyzed, contributing to the understanding of molecular geometry and potential interactions (霍静倩 et al., 2016).
Biological Activity
- Antibacterial Properties : Certain derivatives have exhibited promising antibacterial activities, suggesting potential applications in combating bacterial infections (El-Wahab et al., 2011).
- Antifungal and Antimicrobial Effects : Synthesized heterocyclic compounds, including those structurally related to the specified compound, have shown significant antifungal and antimicrobial activities (Kaplancıklı et al., 2013).
Potential Applications
- Antioxidant Properties : Some heterocyclic compounds found in coffee, which may share structural similarities with the specified compound, demonstrated antioxidative activity, suggesting potential applications in food preservation and health products (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).
- Cancer Research : Derivatives of furans and related compounds have been investigated for their potential role in cancer research, providing insights into the development of novel therapeutic agents (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).
Chemical Properties
- Decarboxylative Claisen Rearrangement : Studies on derivatives involving furan compounds, including decarboxylative Claisen rearrangement reactions, contribute to the understanding of chemical properties and reactions (Craig, King, Kley, & Mountford, 2005).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation, angiogenesis, and other processes that contribute to tumor growth. The specific interaction of the compound with EGFR has been explored through molecular docking .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. EGFR is known to activate the PI3K/AKT pathway, which promotes cell survival and growth, and the RAS/RAF/MEK/ERK pathway, which regulates cell proliferation. By inhibiting EGFR, this compound can potentially disrupt these pathways, leading to reduced tumor growth .
Pharmacokinetics
The compound’s potent anticancer activities against certain cancer cell lines suggest it may have favorable bioavailability .
Result of Action
The compound exhibits potent anticancer activities against EGFR high-expressed cancer cell lines, such as the human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . It shows weak activities on an EGFR low-expressed cell line (human liver cancer cell line, HepG2), and weak cytotoxic effects on a human liver normal cell line (HL7702) . This suggests that the compound’s action results in the inhibition of cancer cell growth and proliferation.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11(19)18(9-12-5-4-8-20-12)10-14-13-6-3-7-15(13)17(2)16-14/h4-5,8H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSTYFCNHNACEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)CC2=NN(C3=C2CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

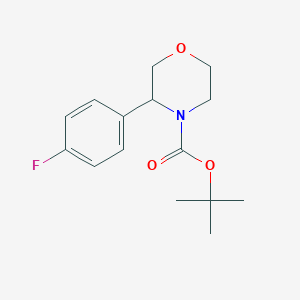
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2840656.png)
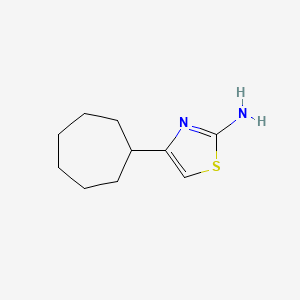
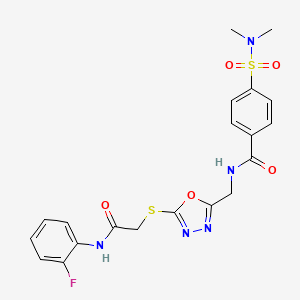
![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2840659.png)
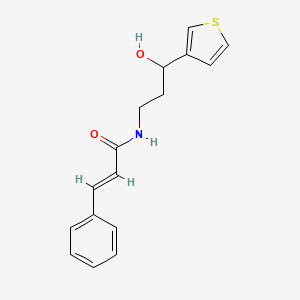
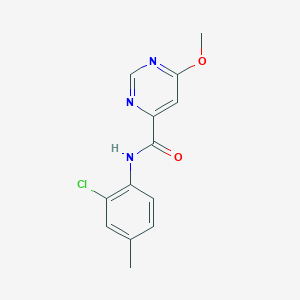
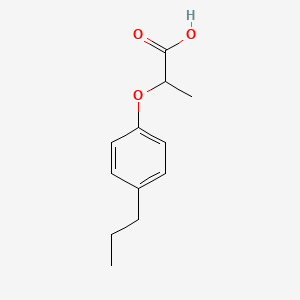
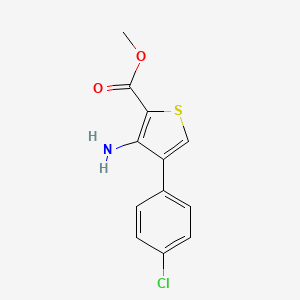
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2840666.png)
![3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2840668.png)
![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

